

Using N-Fmoc-2-chloro-L-tyrosine for peptide labeling

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Compound of Interest

Compound Name: *N-Fmoc-2-chloro-L-tyrosine*

Cat. No.: *B8178163*

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Application Note: Advanced Peptide Engineering & Labeling with **N-Fmoc-2-chloro-L-tyrosine**

Executive Summary

This guide details the strategic application of **N-Fmoc-2-chloro-L-tyrosine** (and its isomer 3-chloro-L-tyrosine) in solid-phase peptide synthesis (SPPS). Unlike standard amino acids, chlorinated tyrosine serves two distinct, high-value functions in drug discovery:

- Mechanistic "Labeling" (Probing): It acts as an isosteric probe to modulate the pKa of the phenolic hydroxyl group (~8.5 vs. ~10.0 for native Tyr), enabling precise interrogation of hydrogen bonding networks and proton-coupled electron transfer (PCET) without altering steric bulk.
- Bio-orthogonal Chemical Handle: The aryl chloride moiety functions as a stable handle for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the site-selective attachment of fluorophores, PEG chains, or affinity tags.

Technical Specifications & Mechanistic Insight

The Reagent Profile

- Chemical Name: N-(9-Fluorenylmethoxycarbonyl)-2-chloro-L-tyrosine (or 3-chloro isomer depending on substitution pattern relative to phenol).
- Molecular Weight: ~437.87 g/mol .
- pKa Modulation: The electron-withdrawing chlorine atom (via inductive effect, -I) stabilizes the phenolate anion, significantly lowering the pKa.
- Stability: Highly stable to standard SPPS deprotection (20% Piperidine) and cleavage (95% TFA) conditions.

Strategic Selection: Cl vs. Br vs. I

Why choose the Chloride derivative over Bromide or Iodide?

Feature	Cl-Tyr	Br-Tyr	I-Tyr
Steric Perturbation	Minimal (Isosteric to CH ₃)	Moderate	Significant
pKa (Phenol)	~8.5	~8.3	~8.2
Pd-Coupling Reactivity	Low (Requires specialized ligands)	Medium	High (Prone to side reactions)
Metabolic Stability	High (Resistant to metabolism)	Moderate	Low (Deiodinases)
Application	pKa Probing & Stable Handles	Crystallography	Radio-labeling / Easy Coupling

Application 1: Mechanistic Probing (The "Electronic Label")

In this application, the "label" is intrinsic. By substituting Tyr with Cl-Tyr, you create a peptide sensor that reports on the electrostatic environment of the binding pocket.

- Logic: If a receptor interaction is driven by the Tyrosine acting as a hydrogen bond donor, lowering the pKa (making it more acidic) should enhance the interaction. If the Tyrosine acts

as a hydrogen bond acceptor, the interaction will weaken.

- Workflow: Synthesize the native peptide and the Cl-Tyr mutant. Measure

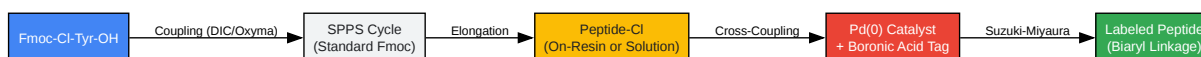
or

. A shift in potency confirms the electrostatic dependency of the binding mechanism.

Application 2: Late-Stage Functionalization (Suzuki-Miyaura Labeling)

This is the advanced protocol for converting the Cl-Tyr into a fluorescent or affinity-labeled residue post-synthesis. This method is superior to pre-labeled amino acids when the label is bulky or unstable to SPPS conditions.

Mechanism of Action (Graphviz Diagram)



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Caption: Workflow for converting the inert Aryl-Chloride handle into a functional label via Palladium catalysis.

Detailed Protocols

Protocol A: SPPS Incorporation of N-Fmoc-2-chloro-L-tyrosine

Context: Standard incorporation into a peptide chain.

Reagents:

- Resin: Rink Amide or Wang (0.5 mmol/g loading).
- Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

- Solvent: DMF (Dimethylformamide).

Step-by-Step:

- Swelling: Swell resin in DMF for 20 min.
- Deprotection: Remove Fmoc with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
- Activation:
 - Dissolve **N-Fmoc-2-chloro-L-tyrosine** (3.0 eq relative to resin) in DMF.
 - Add Oxyma Pure (3.0 eq).
 - Add DIC (3.0 eq).
 - Critical Note: Pre-activation for 2-3 minutes is recommended to ensure solubility, but do not exceed 5 minutes to avoid racemization.
- Coupling: Add the activated mixture to the resin. Shake at room temperature for 60 minutes.
 - Expert Tip: The Cl-Tyr coupling is slightly slower than native Tyr due to the inductive effect reducing nucleophilicity of the amine (if N-term) and steric factors. A double coupling (2 x 45 min) is recommended for difficult sequences.
- Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF.[\[1\]](#)

Protection Note: The phenolic -OH of Cl-Tyr is acidic (pKa ~8.5). While it can be used without side-chain protection in short syntheses, for sequences >10 residues, use Fmoc-Cl-Tyr(tBu)-OH or Fmoc-Cl-Tyr(2-Cl-Trt)-OH to prevent O-acylation during subsequent coupling steps.

Protocol B: On-Resin Suzuki-Miyaura Labeling

Context: Converting the Cl-Tyr residue into a fluorescent probe (e.g., using Fluorescein-Phenylboronic Acid).

Prerequisites:

- The peptide is still attached to the resin (Rink Amide).

- N-terminus is Fmoc-protected (to prevent N-arylation).

Reagents:

- Catalyst: Pd(OAc)₂ (0.1 eq) + SPhos or XPhos Ligand (0.2 eq). Note: Buchwald ligands (XPhos) are essential for activating the sluggish Aryl Chloride.
- Label: Aryl-Boronic Acid (e.g., 4-Fluorescein-phenylboronic acid) (3.0 eq).
- Base: K₃PO₄ (2M aqueous solution, 5.0 eq).
- Solvent: DMF/Water (9:1 v/v).

Step-by-Step:

- Catalyst Pre-complexation: In a separate vial, dissolve Pd(OAc)₂ and XPhos in degassed DMF. Stir for 10 min under Argon to form the active Pd(0) species.
- Reaction Setup: Add the Boronic Acid label and the Base to the resin in a reactor vial.
- Initiation: Add the pre-complexed Catalyst solution to the resin.
- Incubation:
 - Purge with Argon.
 - Heat to 60°C for 4–6 hours (or Microwave: 50°C for 30 min).
 - Note: Aryl Chlorides require heat; room temperature is insufficient.
- Washing: Wash extensively with DMF, Water, Methanol, and DCM to remove palladium traces.
- Cleavage: Cleave peptide from resin using TFA/TIS/Water (95:2.5:2.5).

Data Analysis & Quality Control

HPLC Profile Expectations

When analyzing the conversion from Cl-Tyr to Labeled-Tyr:

Species	Retention Time (RP-HPLC)	Mass Spec (ESI+)
Native Peptide (Tyr)	Reference ()	
Cl-Tyr Peptide	(More Hydrophobic)	Da (Isotope pattern 3:1 for)
Labeled Peptide	Significant Shift (Depends on Label)	

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Incomplete Coupling of Cl-Tyr	Steric hindrance or aggregation.	Use Double Coupling (2x) and switch to HATU/HOAt for this step.
O-Acylation of Cl-Tyr	Unprotected Phenol (-OH) reacting.	Treat resin with 20% Piperidine (containing 5% Hydrazine) to remove O-acyl groups before cleavage, or use tBu-protected Cl-Tyr.
No Suzuki Reaction (Labeling)	Aryl Chloride is too inert.	1. Switch ligand to XPhos or RuPhos (Buchwald G3). 2. Increase temp to 80°C. 3. Switch to Iodo-Tyrosine (if stability allows).
Palladium Contamination	Catalyst trapping in peptide.	Add a scavenger wash (sodium diethyldithiocarbamate) before cleavage.

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